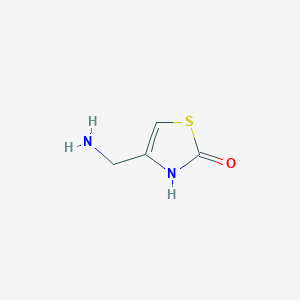

4-(Aminomethyl)-1,3-thiazol-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBVTQXERCEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 4 Aminomethyl 1,3 Thiazol 2 Ol Scaffolds

Functional Group Modifications of the Thiazole (B1198619) and Aminomethyl Moieties

The reactivity of 4-(aminomethyl)-1,3-thiazol-2-ol is dictated by the interplay of its constituent functional groups. The aminomethyl group provides a nucleophilic center for acylation and alkylation, while the 2-hydroxythiazole core can participate in various reactions, including oxidation, reduction, and substitution. A critical aspect of the 2-hydroxythiazole's reactivity is its existence in tautomeric equilibrium with 2-thiazolin-2-one. This tautomerism can influence the regioselectivity and outcome of chemical transformations.

Oxidation and Reduction Pathways of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can undergo both oxidation and reduction, although these transformations can be challenging and may require specific reagents to avoid side reactions with the other functional groups present in 4-(aminomethyl)-1,3-thiazol-2-ol.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) or S,S-dioxides (sulfones). This transformation typically requires strong oxidizing agents. For instance, the oxidation of the sulfide (B99878) moiety in some thiazole derivatives has been achieved using reagents like oxone. nih.gov The presence of the electron-donating hydroxyl group at the C2 position and the aminomethyl group at the C4 position would likely influence the ease of oxidation of the thiazole ring in the target molecule.

Reduction: The reduction of the thiazole ring is less common but can be achieved under specific catalytic hydrogenation conditions. This process would lead to the formation of dihydrothiazole (thiazoline) or tetrahydrothiazole (thiazolidine) derivatives. thieme-connect.de However, the conditions required for ring reduction might also lead to the reduction of other functional groups or cleavage of the molecule.

Nucleophilic and Electrophilic Substitution Reactions at Various Positions

The thiazole ring in 4-(aminomethyl)-1,3-thiazol-2-ol can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: Five-membered heterocycles like thiazole are generally reactive towards electrophiles. youtube.com In the case of 4-(aminomethyl)-1,3-thiazol-2-ol, the hydroxyl group at C2 and the aminomethyl group at C4 are both activating, electron-donating groups. These groups direct incoming electrophiles primarily to the C5 position, which is the most electron-rich carbon atom on the ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic systems, nucleophilic substitution can occur on the thiazole ring, particularly if a good leaving group is present. youtube.com For instance, if the hydroxyl group at C2 were converted into a better leaving group, such as a tosylate or a halide, it could potentially be displaced by a strong nucleophile. However, the tautomeric nature of the 2-hydroxythiazole complicates this, as the reactivity might be more akin to that of an amide.

Acylation Reactions of Aminothiazoles

The primary amino group of the aminomethyl moiety in 4-(aminomethyl)-1,3-thiazol-2-ol is a prime site for acylation reactions. This transformation is a robust method for introducing a wide variety of substituents and for building more complex molecules. The reaction involves treating the aminothiazole with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. nih.govresearchgate.net

The general scheme for the acylation of the aminomethyl group is as follows:

R-COCl (Acyl chloride) or (R-CO)₂O (Acid anhydride)

Base (e.g., triethylamine, pyridine)

Product: N-( (2-hydroxy-1,3-thiazol-4-yl)methyl)acetamide (where R=CH₃)

This reaction is generally high-yielding and allows for the introduction of a diverse array of R groups, including alkyl, aryl, and heterocyclic moieties. The resulting amides are often stable, crystalline solids.

Table 1: Examples of Acylation Reactions on Aminothiazole Derivatives

| Starting Aminothiazole | Acylating Agent | Conditions | Product | Reference |

| 2-amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids | EDCI-mediated coupling | Target amides | nih.gov |

| 2-aminothiazole (B372263) derivative | Acid anhydrides (e.g., succinic, phthalic) | Acetic acid | Anhydride compounds | nih.gov |

| Alkyl 2-aminomethyl-5- (1,2,3-thiadiazol-4-yl)-3-carboxylate | Chloroacetyl chloride | Not specified | Chloroacetamide derivative | researchgate.net |

This table presents data on acylation reactions of various aminothiazole derivatives, illustrating the versatility of this transformation.

Alkylation Reactions and Quaternary Salt Formation

The aminomethyl group and the nitrogen atom of the thiazole ring are both nucleophilic and can undergo alkylation reactions. The selectivity of this reaction often depends on the reaction conditions and the nature of the alkylating agent. dtic.millibretexts.org

N-Alkylation of the Aminomethyl Group: The primary amine can be alkylated with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-alkylation, reductive amination is often a preferred method.

Quaternization of the Thiazole Nitrogen: The nitrogen atom of the thiazole ring can be alkylated by a suitable alkylating agent, such as an alkyl halide, to form a quaternary thiazolium salt. dtic.milnih.gov These salts are important intermediates in organic synthesis and can be used as catalysts or as precursors for other functional groups. The formation of a quaternary salt enhances the acidity of the protons at the C2 position, making them susceptible to deprotonation to form a thiazolium ylide.

Table 2: Alkylation and Quaternization of Nitrogen-Containing Heterocycles

| Starting Material | Alkylating Agent | Conditions | Product Type | Reference |

| Primary/Secondary amines | Alkyl halide | Reflux with Na₂CO₃ or NaOH | Quaternary ammonium salt | dtic.mil |

| Triethylamine | Bromoethane | Not specified | Tetraethylammonium bromide | libretexts.org |

| Benzylic amines | Quaternary ammonium salts | Rhodium(I) catalyst | Alkylated benzylic amine | nih.gov |

This table provides examples of alkylation and quaternization reactions, highlighting the reagents and conditions typically employed.

Construction of Hybrid Heterocyclic Systems Incorporating Thiazole

The 4-(aminomethyl)-1,3-thiazol-2-ol scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The functional groups present on the scaffold provide convenient handles for annulation reactions or for linking to other heterocyclic rings, leading to the creation of hybrid molecules with potentially novel properties.

Thiazole-Triazole Conjugates

A prominent example of the construction of hybrid systems is the synthesis of thiazole-triazole conjugates. Triazoles are another class of five-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. The combination of a thiazole and a triazole ring into a single molecule can lead to compounds with enhanced biological activity. mdpi.com

The synthesis of thiazole-triazole conjugates often involves a multi-step sequence. A common strategy is to first modify the aminomethyl group of the thiazole to introduce a functionality that can participate in a triazole-forming reaction. For example, the amine can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the 1,2,3-triazole ring. Alternatively, the amine can be used to construct a 1,2,4-triazole (B32235) ring through condensation with appropriate reagents.

The synthesis of novel thiazole derivatives bearing N-acyl hydrazone, pyrrole (B145914), pyrazole (B372694), and triazole moieties has been described, showcasing the utility of the thiazole scaffold in generating diverse heterocyclic systems. mdpi.com

Thiazole-Pyrimidine and Pyrazolopyrimidine Derivatives

The fusion or conjugation of thiazole and pyrimidine (B1678525) rings results in hybrid molecules that are of significant interest. The synthesis of thiazole-pyrimidine derivatives from a 4-(aminomethyl)-1,3-thiazol-2-ol scaffold can be achieved through several established synthetic routes. A primary method involves the nucleophilic substitution reaction between the aminomethyl group of the thiazole and a suitably substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine. mdpi.com In this reaction, a base like sodium hydride or an organic base such as diisopropylethylamine (DIPEA) is used to facilitate the condensation, leading to the formation of a new C-N bond connecting the two heterocyclic systems. mdpi.com

Another approach involves the construction of the pyrimidine ring onto the thiazole scaffold. This can be accomplished by treating 4-amino-thiazole derivatives with reagents like trifluoroacetic anhydride, which induces cyclization to form a thiazolo[4,5-d]pyrimidine (B1250722) core. mdpi.com While the starting material is a 4-aminothiazole-5-carboxamide in this specific literature example, the principle of using the amino group as a key element for pyrimidine ring formation is applicable. mdpi.comnih.gov

Pyrazolopyrimidine derivatives, specifically the pyrazolo[3,4-d]pyrimidine isomers, are also accessible. The synthesis can be initiated by converting the aminomethyl group into a hydrazinylmethyl moiety. globalresearchonline.net This intermediate can then undergo cyclization with appropriate reagents to form the desired bicyclic system. For instance, reacting a pyrazole precursor with various alkylating agents can yield new pyrazolo[3,4-d]pyrimidines. nih.gov The synthesis of these fused systems is often pursued for their potential as antitumor agents. globalresearchonline.net

| Derivative Type | Plausible Synthetic Strategy | Key Reagents | Source |

| Thiazole-Pyrimidine | Nucleophilic substitution | 4,6-dichloro-2-methylpyrimidine, DIPEA | mdpi.com |

| Thiazolo[4,5-d]pyrimidine | Cyclocondensation of an amino-carboxamide precursor | Trifluoroacetic anhydride | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Cyclization of a hydrazinylmethyl-thiazole intermediate | Alkylating agents, hydrazine | globalresearchonline.netnih.gov |

Thiazole-Benzimidazole Hybrid Molecules

The synthesis of molecules combining thiazole and benzimidazole (B57391) scaffolds often involves a condensation-cyclization reaction. arkat-usa.org A common strategy utilizes a thiazole derivative bearing a reactive aldehyde group, which undergoes an acid-catalyzed reaction with various substituted benzene-1,2-diamines to construct the benzimidazole ring. arkat-usa.org To apply this to the 4-(aminomethyl)-1,3-thiazol-2-ol scaffold, the aminomethyl group would first need to be converted to a formyl group.

Alternatively, a one-pot reaction can be employed. This involves reacting a thiazole intermediate with thiosemicarbazide (B42300) and a substituted phenacyl bromide in the presence of a base like diethyl amine. nih.gov Another method involves the reaction of 2-mercaptobenzimidazole (B194830) with a thiazole containing a suitable leaving group, such as a phenacyl bromide derivative, to form a thioether linkage. nih.gov The structures of these hybrid molecules are typically confirmed using spectroscopic methods like NMR and mass spectrometry. arkat-usa.orgnih.gov

| Derivative Type | Plausible Synthetic Strategy | Key Reagents | Source |

| Thiazole-Benzimidazole | Acid-catalyzed cyclocondensation | Substituted benzene-1,2-diamines, acetic acid | arkat-usa.org |

| Thiazole-Benzimidazole | One-pot reaction from thiazole intermediate | Thiosemicarbazide, substituted phenacyl bromide | nih.gov |

Thiazole-Pyrrolidinone and Pyrrole Conjugates

The integration of a pyrrolidinone ring with a thiazole nucleus has been explored for its potential biological activities. The synthesis of thiazole-pyrrolidinone conjugates can be achieved through a multi-step process starting from an aminothiazole derivative. nih.gov This could involve, for example, the acylation of the aminomethyl group of 4-(aminomethyl)-1,3-thiazol-2-ol with a reagent like chloroacetyl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring.

For the synthesis of thiazole-pyrrole conjugates, various methods are available. One such method involves the reaction of a 4-acetylphenyl derivative with thiourea (B124793) and iodine to furnish a 2-aminothiazole, which can then be further modified. nih.gov Although this describes the synthesis of the thiazole ring itself, the functional groups present could be adapted for pyrrole ring formation. For instance, a Paal-Knorr pyrrole synthesis could be envisioned, where the aminomethyl group reacts with a 1,4-dicarbonyl compound to form the pyrrole ring.

| Derivative Type | Plausible Synthetic Strategy | Key Reagents | Source |

| Thiazole-Pyrrolidinone | Multi-step acylation and cyclization | Chloroacetyl chloride, base | nih.gov |

| Thiazole-Pyrrole | Paal-Knorr synthesis | 1,4-dicarbonyl compound | nih.gov |

Thiazole-Oxadiazole and Thiadiazole Incorporations

Hybrid molecules containing both thiazole and 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings are synthesized through multi-step pathways, often involving a hydrazide intermediate. mdpi.com Starting with the 4-(aminomethyl)-1,3-thiazol-2-ol scaffold, the aminomethyl group could be converted to an acetohydrazide. This key intermediate, 2-(thiazol-4-yl)acetohydrazide, can then be cyclized. mdpi.com

For the synthesis of the 1,3,4-oxadiazole ring, the hydrazide is reacted with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH), which leads to the formation of a 5-(thiazolylmethyl)-1,3,4-oxadiazole-2-thiol. mdpi.com This intermediate can be further functionalized. mdpi.com

To obtain 1,3,4-thiadiazole derivatives, the thiazole-hydrazide intermediate can be treated with a thiocarbonyl compound or cyclized using reagents like phosphorus oxychloride in the presence of a carboxylic acid. mdpi.com Another route involves the reaction of a thiazole-containing thiosemicarbazide with an acid chloride or other dehydrating agents. mdpi.comnih.govorganic-chemistry.org The structure-activity relationship of some of these hybrids suggests that the presence of both the thiazole and the 1,3,4-thiadiazole ring can be essential for certain biological activities. nih.gov

| Derivative Type | Plausible Synthetic Strategy | Key Reagents | Source |

| Thiazole-Oxadiazole | Cyclization of a thiazole-acetohydrazide | Carbon disulfide (CS₂), KOH | mdpi.com |

| Thiazole-Thiadiazole | Cyclodehydration of a thiazole-carboxylic acid | Thiosemicarbazide, POCl₃ | mdpi.com |

| Thiazole-Thiadiazole | Cyclization of a thiazole-thiosemicarbazide | Acid chlorides, dehydrating agents | nih.govorganic-chemistry.org |

Other Fused and Bridged Thiazole Architectures (e.g., Quinoxaline (B1680401), Pyridazinone)

The versatile 4-(aminomethyl)-1,3-thiazol-2-ol scaffold can be used to synthesize other complex heterocyclic systems, including those containing quinoxaline and pyridazinone moieties. The synthesis of thiazole-quinoxaline hybrids can be achieved by a base-catalyzed condensation reaction. For example, the aminomethyl group can act as a nucleophile, reacting with a di-halo quinoxaline such as 2,3-dichloroquinoxaline, to yield a substituted quinoxaline derivative. researchgate.net This reaction typically proceeds in the presence of a base to neutralize the acid formed. researchgate.net The general synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. ipp.pt

For the creation of thiazole-pyridazinone hybrids, a similar nucleophilic substitution strategy can be employed. The aminomethyl group can react with a di-chloropyridazine, which is then subjected to further reactions like hydrolysis and reaction with ethyl bromoacetate (B1195939) to build the pyridazinone structure. nih.gov The resulting acid hydrazide can be further modified, highlighting the modularity of these synthetic routes. nih.gov These synthetic approaches provide access to a wide range of fused and bridged thiazole architectures with potential for diverse applications.

| Derivative Type | Plausible Synthetic Strategy | Key Reagents | Source |

| Thiazole-Quinoxaline | Base-catalyzed nucleophilic substitution | 2,3-dichloroquinoxaline, base | researchgate.net |

| Thiazole-Pyridazinone | Multi-step nucleophilic substitution and cyclization | Dichloropyridazine, hydrazine, ethyl bromoacetate | nih.gov |

Structure Activity Relationship Sar Studies of Aminomethyl Thiazole Derivatives

Methodologies for Systematic SAR Elucidation

The exploration of SAR for aminomethyl thiazole (B1198619) derivatives employs a range of sophisticated methodologies to decipher the complex connections between molecular structure and biological function. A cornerstone of this endeavor is the use of Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds.

For instance, 2D-QSAR studies have been successfully applied to aminothiazole derivatives, utilizing genetic algorithms combined with multiple linear regression to select significant molecular descriptors. nih.gov This approach has yielded models with high correlation coefficients, demonstrating its predictive power. nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of the steric, electrostatic, and hydrophobic fields around the molecules that influence their activity. nih.gov These models have shown high predictive accuracy for test sets of compounds not included in the initial model generation. nih.gov

Beyond computational modeling, the systematic synthesis and biological evaluation of analogue libraries remain a fundamental approach. This involves the methodical modification of different parts of the lead molecule, such as the thiazole core, the aminomethyl side chain, and any appended aromatic or heterocyclic rings. nih.govnih.gov High-throughput screening of these synthesized compounds against specific biological targets, such as protein kinases or microbial pathogens, provides the raw data for building a comprehensive SAR profile. nih.govnih.gov

Molecular docking simulations are another powerful tool, allowing researchers to visualize the binding of aminomethyl thiazole derivatives to their target proteins at an atomic level. acs.orgnih.gov By predicting the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, docking studies can rationalize observed SAR trends and guide the design of more potent and selective inhibitors. acs.orgnih.gov

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of aminomethyl thiazole derivatives is exquisitely sensitive to the nature and position of substituents on the thiazole ring and its associated side chains. A thorough understanding of these substituent effects is paramount for the rational design of novel therapeutic agents.

Influence of Substitutions on the Thiazole Ring (e.g., Position 4, Position 2)

Modifications at various positions of the thiazole ring have been shown to significantly impact the biological activity of aminomethyl thiazole derivatives.

Position 2: The amino group at the 2-position is a common feature and a key point for derivatization. nih.govmdpi.com Acylation of this amino group can lead to compounds with a range of biological activities. nih.gov For example, substitution with different acyl groups can modulate the antifungal activity of these compounds. nih.gov Furthermore, the nature of the substituent at the 2-amino position can influence the selectivity of the compound for different biological targets.

Position 4: The substituent at the 4-position of the thiazole ring plays a crucial role in determining the biological profile. For instance, in a series of antifungal aminothiazole analogues, substitution at the 4-position was found to decrease antifungal activity against Histoplasma capsulatum. nih.gov In other contexts, such as the development of adenosine (B11128) A3 receptor antagonists, a 4-methoxyphenyl (B3050149) group at this position was found to greatly enhance binding affinity and selectivity. nih.gov

Position 5: The 5-position of the thiazole ring is another critical site for modification. In the context of antifungal agents, a naphth-1-ylmethyl substituent at the 5-position was important for activity against Cryptococcus neoformans. nih.gov Conversely, in other series, substitution at this position with acyl groups was found to be favorable for antibacterial activity. nih.gov

The following table summarizes the impact of substitutions at different positions of the thiazole ring on the biological activity of aminomethyl thiazole derivatives.

| Position | Substituent | Biological Activity | Reference |

| 2-Amino | Acyl groups | Modulated antifungal activity | nih.gov |

| 4 | Naphth-1-ylmethyl | Decreased antifungal activity against H. capsulatum | nih.gov |

| 4 | 4-Methoxyphenyl | Enhanced adenosine A3 receptor antagonism | nih.gov |

| 5 | Naphth-1-ylmethyl | Important for activity against C. neoformans | nih.gov |

| 5 | Acyl groups | Favorable for antibacterial activity | nih.gov |

Role of the Aminomethyl Side Chain and its Derivatives

The aminomethyl side chain, a defining feature of the titular compound, and its derivatives are critical determinants of biological activity. The length, flexibility, and substitution pattern of this side chain can profoundly influence how the molecule interacts with its biological target.

In the development of anticancer agents, the aminomethyl group at the para-position of an "A" ring was found to maintain potency. nih.gov However, further substitution on the nitrogen atom, such as with a methyl or dimethyl group, led to a loss of activity, highlighting the importance of the primary amine for this particular series. nih.gov

Furthermore, the stereochemistry of the amino acid from which the thiazole is derived can be crucial. For example, in a study of P-glycoprotein modulators, analogues derived from (S)-amino acids showed that the side chain plays a significant role in interactions within the drug-binding region of the protein. nih.gov Replacing an isopropyl group (from valine) with an isobutyl group (from leucine) switched the compound from an inhibitor to a stimulator of ATPase activity, demonstrating the exquisite sensitivity of the target to subtle changes in the side chain. nih.gov

Contribution of Ancillary Heterocyclic and Aromatic Moieties in Hybrid Structures

For instance, the fusion of a thiazole ring with a pyridazinone moiety has yielded compounds with anticonvulsant activity. nih.gov SAR studies on these hybrids revealed that the presence of electron-withdrawing groups on a phenyl ring attached to the pyridazinone ring resulted in higher seizure protection. nih.gov

In the context of antimicrobial agents, hybrid compounds featuring a thiazole linked to a quinoline (B57606) ring have been synthesized. nih.gov The substitution pattern on both the quinoline and thiazole rings was found to influence the antibacterial and antifungal activity. nih.gov Similarly, the combination of a thiazole with a 1,3,4-thiadiazole (B1197879) ring has been shown to be essential for cytotoxic activity against cancer cells. nih.gov

The table below provides examples of ancillary moieties and their impact on the biological activity of aminomethyl thiazole derivatives.

| Ancillary Moiety | Biological Activity | Reference |

| Pyridazinone | Anticonvulsant | nih.gov |

| Quinoline | Antibacterial, Antifungal | nih.gov |

| 1,3,4-Thiadiazole | Cytotoxic | nih.gov |

Analysis of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the biological activity of aminomethyl thiazole derivatives. These groups can influence the electron density of the thiazole ring and ancillary aromatic systems, thereby affecting their ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with the target protein.

In some series of compounds, electron-withdrawing groups have been shown to enhance activity. For example, in a study of pyridazinone-thiazole hybrids with anticonvulsant properties, the presence of electron-withdrawing groups like chlorine, bromine, and fluorine on an attached phenyl ring led to increased seizure protection. nih.gov Similarly, for a series of antimicrobial thiazole derivatives, compounds with electron-withdrawing groups exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Conversely, in other contexts, electron-donating groups have been found to be more favorable. For instance, in a series of thiazole derivatives with cytotoxic activity, the presence of an electron-donating methyl group on a phenyl ring increased its potency. nih.gov Likewise, in another study, the presence of electron-releasing groups on a benzylidene portion was essential for the antimicrobial activity of the compounds. nih.gov

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of aminomethyl thiazole derivatives. The specific stereoisomer of a chiral compound can exhibit significantly different biological activity, as it may fit more or less favorably into the chiral binding site of a biological target.

The importance of stereochemistry is evident in the synthesis of analogues derived from amino acids. For example, the addition of 2-(trimethylsilyl)thiazole (B1297445) to differentially protected α-amino aldehydes proceeds with a certain degree of stereoselectivity, and the resulting stereochemistry of the product can have a profound impact on its biological function. acs.org

In the development of P-glycoprotein modulators, the SAR data for (S)-amino acid-derived thiazole compounds demonstrated the unique ability of the protein to differentiate between what are often considered isosteric structures in medicinal chemistry. nih.gov This highlights the necessity of controlling and defining the stereochemistry of these compounds during the drug design and development process.

Furthermore, in some cases, one enantiomer of a racemic mixture may be responsible for the observed biological activity, while the other enantiomer is inactive or even contributes to off-target effects. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are often necessary to fully understand the SAR and to develop safer and more effective therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Human Trials

Anticancer and Antiproliferative Activity Research

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of 1,3-thiazole. These compounds have shown promise in preclinical models, demonstrating the ability to inhibit cancer cell growth and induce cell death through various mechanisms.

Derivatives of 1,3-thiazole have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), exhibited potent antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. nih.gov Similarly, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity in three human cancer cell lines, with N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) being the most potent. nih.gov

Further studies have shown the broad-spectrum anticancer potential of thiazole (B1198619) derivatives. For example, a series of polyfunctional substituted 1,3-thiazoles were screened against 60 human tumor cell lines, including those from lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. bioorganica.com.ua Compounds with a piperazine (B1678402) substituent at the C5 position of the 1,3-thiazole ring, such as 2-phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole, were particularly effective, significantly reducing the growth of various cancer cell lines and even causing cell death in leukemia, melanoma, and colon cancer lines. bioorganica.com.ua Another study synthesized 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins and tested their cytotoxicity against human cancer cell lines A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon), with some compounds showing promising antitumor activity. nih.gov

The antiproliferative effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, newly synthesized thiazole derivatives were tested against MCF-7 and HepG2 cell lines, showing significant antiproliferative activity. mdpi.com Similarly, nortopsentin analogues, where the imidazole (B134444) ring is replaced by thiazole, exhibited antiproliferative activity against a full panel of approximately 60 NCI human tumor cell lines, with GI50 values ranging from micromolar to nanomolar levels. nih.gov

Table 1: In Vitro Cytotoxicity of 1,3-Thiazole Derivatives in Various Cancer Cell Lines

The anticancer effects of 1,3-thiazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. For example, nortopsentin analogues were found to induce apoptosis in human hepatoma HepG2 cells, a process associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. nih.gov These compounds also caused an accumulation of cells in the subG0/G1 phase of the cell cycle, indicating cell death, and arrested viable cells in the G2/M phase. nih.gov

One study on newly synthesized thiazole derivatives demonstrated that a particular compound increased the rate of both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com Specifically, it led to a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis compared to untreated cells. mdpi.com Furthermore, 4-thiazolidinone (B1220212) derivatives, a related class of compounds, are known to induce apoptosis in a variety of cancer cell lines. nih.gov The intrinsic, or mitochondria-mediated, pathway of apoptosis is a key mechanism for these compounds. nih.gov

The anticancer activity of 1,3-thiazole derivatives can also be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX): Some thiazole derivatives have been identified as inhibitors of COX-2 and 15-LOX, enzymes involved in inflammation and cancer. nih.govnih.gov For instance, certain thiazolo-celecoxib analogues were evaluated for their inhibitory activity against COX-1, COX-2, and 15-LOX. nih.gov A series of thiadiazole-thiazolidinone hybrids were designed as dual inhibitors of COX-2 and 15-LOX, with some compounds showing potent inhibition of both enzymes. nih.gov The inhibition of COX-2 can restore antitumor immunity by altering the balance of immunosuppressive and immunostimulatory cytokines. researchgate.net

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription and has been identified as a therapeutic target in cancer. nih.gov Inhibition of CDK9 can suppress the phosphorylation of molecules like MDM2, leading to the stabilization of the tumor suppressor protein p53. nih.gov

Vascular Endothelial Growth Factor (VEGF): Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and VEGF is a key mediator of this process. Some 1,3-thiazole derivatives have been shown to target the VEGF signaling pathway. nih.gov For example, the compound BTHP was found to target VEGFR-2. nih.gov Other research has focused on developing inhibitors of the interaction between VEGF-A165 and its co-receptor Neuropilin-1 (NRP-1). nih.gov Inhibition of VEGF signaling can lead to nephrotoxicities, highlighting the potent and systemic effects of targeting this pathway. nih.gov

Antimicrobial Activity Research

In addition to their anticancer properties, 1,3-thiazole derivatives have been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi, suggesting their potential for development as new antibiotics and antifungals.

Thiazole-based compounds have demonstrated a broad spectrum of antibacterial activity. For instance, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were screened for their in vitro antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus, and Gram-negative bacteria including Salmonella typhi, Escherichia coli, and Klebsiella aerogenes. nih.gov

Other studies have focused on specific pathogens. For example, research has been conducted to evaluate the antibacterial activity of various molecules against Salmonella Enteritidis, a common cause of foodborne illness. nih.govmdpi.com Similarly, the antimicrobial effects of certain compounds have been tested against Listeria monocytogenes. nih.gov It has been noted that adhered bacteria, often in the form of biofilms, can be more resistant to antibacterial agents than their planktonic (free-floating) counterparts. nih.gov

The antifungal potential of 1,3-thiazole derivatives and related compounds has also been a focus of research. These compounds have been tested against a variety of fungal pathogens.

Studies have investigated the antifungal activity of various plant extracts and synthetic compounds against Fusarium oxysporum, a plant pathogenic fungus that can cause significant crop losses. mdpi.comnih.govnih.govmdpi.com For example, extracts from Piper aduncum have shown potent inhibitory effects on the mycelial growth of F. oxysporum. nih.gov Nerol, a natural compound, has also demonstrated strong antifungal activity against this fungus. nih.gov

The antifungal activity of these compounds has also been evaluated against other fungal species, including Aspergillus flavus and Aspergillus niger. researchgate.net For instance, extracts from the plant Vigna unguiculata showed growth inhibitory activity against several Fusarium species. researchgate.net It is noteworthy that while some extracts inhibited fungal growth, they did not show activity against Aspergillus species. researchgate.net

Table 2: Antimicrobial Activity of Thiazole Derivatives and Other Compounds

Antitubercular Investigations

Anticonvulsant Activity Research in Preclinical Models (e.g., scPTZ, MES)

The thiazole and thiazolidinone cores are recognized for their potential as anticonvulsant agents. Preclinical screening of various derivatives containing these structures is commonly conducted using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models in rodents. These tests are well-established for identifying compounds with potential efficacy against generalized myoclonic and tonic-clonic seizures, respectively. While numerous thiazole derivatives have demonstrated anticonvulsant activity in these models, specific experimental data on the anticonvulsant effects of 4-(Aminomethyl)-1,3-thiazol-2-ol in scPTZ or MES tests is not documented in available research.

Anti-inflammatory and Analgesic Activity Research

Modulation of Eicosanoid Metabolism (e.g., 5-LO, 12-LO, 15-LO, COX-1, COX-2)

The thiazole moiety is a key structural feature in various compounds investigated for their anti-inflammatory properties through the modulation of eicosanoid metabolism. Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are lipid mediators that play a crucial role in the inflammatory cascade and are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Derivatives of 2-aminothiazole (B372263) have been explored as potential inhibitors of both COX and LOX pathways. For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX). The development of dual COX/LOX inhibitors is an area of significant interest as it may offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While the broader class of thiazole-containing compounds shows promise in modulating these key inflammatory enzymes, specific data on the inhibitory activity of 4-(Aminomethyl)-1,3-thiazol-2-ol against 5-LO, 12-LO, 15-LO, COX-1, and COX-2 is not currently available.

Impact on Prostaglandin E2 (PGE2) Levels

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory drugs. Research has shown that compounds containing a 2-aminothiazole or related 2-amino-1,3,4-thiadiazole (B1665364) scaffold can effectively suppress the production of PGE2. For example, a study on N-acylated and N-alkylated 2-aminobenzothiazoles demonstrated their ability to inhibit cytokine-stimulated PGE2 generation in cellular assays. Similarly, certain 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of PGE2 biosynthesis, with some compounds exhibiting inhibitory concentrations in the nanomolar range. These findings highlight the potential of the amino-thiazole and related heterocyclic systems to modulate PGE2 levels. However, direct experimental evidence demonstrating the impact of 4-(Aminomethyl)-1,3-thiazol-2-ol on PGE2 levels has not been reported in the scientific literature.

Enzyme Modulation and Receptor Agonism/Antagonism

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that plays a critical role in various signaling pathways by degrading cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. The search for novel PDE5 inhibitors has led to the exploration of various chemical scaffolds. Notably, a series of 2-aminothiazole derivatives have been designed and synthesized as potential PDE5 regulators. Within this series, some compounds were found to exhibit significant inhibitory effects on the PDE5 enzyme. While the 2-aminothiazole core has been identified as a viable starting point for the development of PDE5 inhibitors, there is currently no published research that specifically investigates or reports the phosphodiesterase 5 inhibitory activity of 4-(Aminomethyl)-1,3-thiazol-2-ol.

Serotonin (B10506) 5-HT2 Receptor Agonism

The serotonin 5-HT2 receptor family, a group of G protein-coupled receptors, is a significant target for therapeutic agents due to its role in a wide array of physiological and pathological processes. These receptors are known to be involved in conditions ranging from neuropsychiatric disorders to cardiovascular diseases.

Currently, there is a lack of specific research data detailing the agonistic activity of 4-(Aminomethyl)-1,3-thiazol-2-ol at the serotonin 5-HT2 receptors. Comprehensive studies, including radioligand binding assays and functional assays, would be necessary to determine the binding affinity and efficacy of this compound at the various 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). Such research would elucidate whether 4-(Aminomethyl)-1,3-thiazol-2-ol can be classified as a full or partial agonist and would provide the foundational data for understanding its potential therapeutic applications in this context.

Monoamine Transporter Modulation

Monoamine transporters, which include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft. nih.gov Their modulation by small molecules is a key mechanism for many antidepressant and psychostimulant drugs. nih.govnih.gov

As with its activity at serotonin receptors, there is currently no available scientific literature that specifically investigates the modulatory effects of 4-(Aminomethyl)-1,3-thiazol-2-ol on monoamine transporters. To ascertain its potential in this area, a series of in vitro and in vivo studies would be required. These would include uptake and release assays using synaptosomes or cell lines expressing DAT, NET, and SERT to determine if the compound acts as an inhibitor or a substrate of these transporters. The structure of the 2-aminothiazole core is found in a variety of biologically active compounds, suggesting that derivatives could be designed to interact with these targets. nih.govmdpi.com

Further research is essential to characterize the pharmacological profile of 4-(Aminomethyl)-1,3-thiazol-2-ol and to determine if it holds promise as a modulator of serotonergic or monoaminergic systems.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H-NMR spectrum of 4-(Aminomethyl)-1,3-thiazol-2-ol , distinct signals would be expected to correspond to the different proton environments within the molecule. The aminomethyl protons (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and pH, with a chemical shift influenced by the adjacent amino group and the thiazole (B1198619) ring. The lone proton on the thiazole ring (at position 5) would also present a characteristic signal, its chemical shift and coupling constants (if any) providing valuable information about its electronic environment. Protons associated with the amino group (-NH₂) and the hydroxyl group (-OH) might appear as broad singlets, and their chemical shifts could be highly dependent on concentration and solvent.

The ¹³C-NMR spectrum would complement the proton data by providing insights into the carbon skeleton. Each unique carbon atom in 4-(Aminomethyl)-1,3-thiazol-2-ol would resonate at a specific chemical shift. The carbonyl-like carbon of the thiazol-2-ol (B1589710) tautomer (C2), the carbon bearing the aminomethyl group (C4), and the unsubstituted carbon on the ring (C5) would each exhibit distinct signals. The chemical shift of the aminomethyl carbon (-CH₂) would also be identifiable.

For closely related thiazole derivatives, ¹³C-NMR spectral data has been reported, with the C-2 carbon of the thiazole ring typically appearing around 167 ppm, and the C-4 and C-5 carbons resonating at approximately 152-155 ppm and 102 ppm, respectively. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For 4-(Aminomethyl)-1,3-thiazol-2-ol (C₄H₆N₂OS), the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the aminomethyl group or fragmentation of the thiazole ring itself would produce characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of 4-(Aminomethyl)-1,3-thiazol-2-ol , key absorption bands would be anticipated.

The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the hydroxyl group would also be expected in this region, often as a broad band. The C=N stretching vibration of the thiazole ring would likely be observed around 1600-1650 cm⁻¹. The C-S stretching vibration would appear at a lower frequency, typically in the fingerprint region. The presence of a strong absorption band around 1700 cm⁻¹ could suggest the presence of the keto tautomer, 4-(aminomethyl)thiazolidin-2-one .

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

If a suitable single crystal of 4-(Aminomethyl)-1,3-thiazol-2-ol could be obtained, X-ray diffraction analysis would unequivocally confirm its atomic connectivity and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This would also definitively establish the predominant tautomeric form (the -ol vs. the keto form) in the solid state. For similar heterocyclic compounds, X-ray crystallography has been crucial in confirming structures and understanding intermolecular forces. nih.govrsc.org

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its protein target.

In the context of thiazole (B1198619) derivatives, molecular docking has been widely used to identify and optimize potential therapeutic agents. For instance, studies on various 2-aminothiazole (B372263) derivatives have successfully predicted their binding affinities to different biological targets. asianpubs.orgresearchgate.net In one such study, new 2-aminothiazole derivatives were synthesized and docked against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) to evaluate their antioxidant potential. The results indicated that certain compounds exhibited strong binding affinities, which correlated with their experimentally determined antioxidant activity. asianpubs.org

Similarly, docking studies on benzothiazole-thiazole hybrids against the p56lck enzyme, a target in cancer therapy, have provided insights into the structural requirements for potent inhibition. biointerfaceresearch.com These simulations help in understanding key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding site. For example, the docking of urea-based thiazole derivatives targeting tubulin polymerization revealed specific interactions, like the thiazole's sulfur atom forming a noncovalent bond with AsnB249 and the amidic nitrogen forming a hydrogen bond with SerA178. nih.gov Such detailed interaction mapping is fundamental for the rational design of more effective inhibitors.

Table 1: Example Molecular Docking Results for Thiazole Derivatives

| Compound Type | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole Derivatives | Oxidoreductase (2CDU, 3NM8) | Compounds 3a and 3d showed strong binding affinity, correlating with antioxidant activity. | asianpubs.org |

| 2-Aminothiazole Derivatives | UDP-N-acetylmuramate/l-alanine ligase | Compound 2b showed the highest binding affinity (-7.6 kcal/mol). | researchgate.net |

| Thiazole-Sulfonamide Analogs | Acetylcholinesterase (AChE) | Analog 1 showed excellent potency with an IC50 of 0.10 ± 0.05 µM. | nih.gov |

| Thiazole-Pyridine Hybrids | PARP1 | Derivatives showed selectivity for cancer cell lines, suggesting DNA interaction. | nih.gov |

These examples underscore how molecular docking would be applied to 4-(aminomethyl)-1,3-thiazol-2-ol to predict its potential biological targets and optimize its structure for improved binding and efficacy.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. DFT, in particular, is a widely used method due to its balance of accuracy and computational cost.

These calculations have been applied to numerous thiazole derivatives to explore their structural and electronic properties. nih.govresearchgate.netnih.gov For example, DFT calculations using the B3LYP functional have been employed to optimize the geometry of aminothiazole-derived Schiff base ligands and their metal complexes. nih.gov

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable. mdpi.com

In studies of benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 4.46–4.73 eV, indicating their relative stabilities. mdpi.com For aminothiazole-derived ligands, the HOMO-LUMO gap was used to estimate global reactivity parameters, signifying their bioactive nature. nih.gov Analysis of these orbitals for 4-(aminomethyl)-1,3-thiazol-2-ol would reveal its electron-donating and accepting capabilities, providing a foundation for understanding its reaction mechanisms.

Table 2: Example HOMO-LUMO Energy Gaps for Thiazole Derivatives from DFT Studies

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzothiazole Derivative 1 | - | - | 4.46 | mdpi.com |

| Aminothiazole Schiff Base (S1) | -6.11 | -1.77 | 4.34 | nih.gov |

| Aminothiazole Schiff Base (S2) | -6.44 | -1.97 | 4.47 | nih.gov |

Most molecules are not rigid and can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers between them. This is often done by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface.

A computational study on benzothiazole derivatives, for instance, performed a conformational analysis by varying a key dihedral angle. The scan revealed two energetically favorable conformers, providing insight into the molecule's preferred three-dimensional structure. mdpi.com For 4-(aminomethyl)-1,3-thiazol-2-ol, a similar analysis of the torsion angles around the aminomethyl group and its attachment to the thiazole ring would be essential to determine its most stable and likely bioactive conformation.

Quantum chemical methods can accurately predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR/Raman). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental data.

DFT calculations have been successfully used to predict the vibrational spectra of aminothiazole-derived Schiff bases, where calculated frequencies for key functional groups like azomethine (C=N) and carbonyl (C=O) showed good agreement with experimental FT-IR data. nih.gov Similarly, the 1H and 13C NMR chemical shifts of aminothiazole-linked metal chelates have been calculated and compared with experimental values to confirm their structures. acs.org This approach would be instrumental in validating the synthesis and structure of 4-(aminomethyl)-1,3-thiazol-2-ol.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Assignment

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using colors to indicate different potential values. Red regions typically indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack).

MEP analysis is a standard component of computational studies on heterocyclic compounds. For 2-aminothiazole and its derivatives, MEP maps have been generated to identify reactive sites. acs.orgresearchgate.net These maps clearly show the distribution of charge, highlighting the electrophilic and nucleophilic regions, which is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. nih.govresearchgate.net An MEP map of 4-(aminomethyl)-1,3-thiazol-2-ol would reveal the most likely sites for hydrogen bonding and other electrostatic interactions, guiding further investigation into its chemical reactivity and biological activity.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery and Optimization

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling involves identifying these key features from a set of active molecules and using this model as a 3D query to search large compound libraries for new potential ligands—a process known as virtual screening. youtube.comyoutube.com

This approach is a cornerstone of modern drug discovery. youtube.com For thiazole-based compounds, pharmacophore models could be developed based on known active molecules for a particular target. The model would define the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their required spatial arrangement. This model would then be used to filter databases of millions of compounds to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. This strategy accelerates the discovery of new lead compounds for optimization.

Reaction Mechanism Studies through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of thiazole derivatives. While specific computational studies on the reaction mechanism for 4-(Aminomethyl)-1,3-thiazol-2-ol are not extensively documented in the public domain, the principles and findings from studies on analogous thiazole structures provide significant insights into the plausible pathways of its formation and reactivity. These theoretical investigations allow for the detailed exploration of reaction intermediates, transition states, and the energetic profiles of various reaction pathways, which are often difficult to capture through experimental means alone.

The most renowned method for thiazole ring synthesis is the Hantzsch synthesis, which involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group. nih.govsynarchive.com The mechanism generally proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com Computational studies on Hantzsch-type syntheses help to map out the potential energy surface of the reaction, identifying the rate-determining steps and the most stable intermediates. For instance, investigations have confirmed the formation of key intermediates such as imino thioethers and hydroxythiazolines during the condensation process. nih.gov

DFT calculations are frequently employed to model the electronic structure and geometry of reactants, intermediates, and products. acs.org Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to optimize molecular geometries and investigate quantum chemical parameters. researchgate.net These studies can reveal how different substituents on the thiazole ring influence the reaction pathway. For example, research has shown that the activation and metabolic ring-opening of the thiazole ring are closely related to the nature of its substituents. nih.gov Thiazoles with electron-donating groups tend to undergo direct ring opening, whereas those with electron-withdrawing groups may proceed through a more complex pathway involving intermediate formation. nih.gov This is particularly relevant for 4-(Aminomethyl)-1,3-thiazol-2-ol, which contains both an electron-donating aminomethyl group and a hydroxyl group.

The table below summarizes findings from various computational studies on thiazole derivatives, illustrating the scope of these theoretical approaches.

| Thiazole Derivative Studied | Computational Method | Focus of Study | Key Findings | Reference(s) |

| (2-amino-5-thiazolyl)-α-(methoxyimino)-N-methylacetamide | DFT, HF, MMFF94 | Validation of computational methods | The MMFF94 force field was found to be the best overall method for reproducing experimental crystallographic and conformational data. | nih.gov |

| Various substituted thiazoles | DFT | Metabolic ring-opening mechanism | Substituents determine the ring-opening pathway (direct vs. indirect); electron-donating groups favor direct opening. | nih.gov |

| Thiazole-containing thiourea (B124793) derivatives | DFT (B3LYP/6-31G(d,p)) | Structure-activity relationship | Quantum chemical parameters (e.g., electronegativity, hardness) showed a strong correlation with reported antifungal activity. | researchgate.net |

| Thiazole-based hydrazones | DFT | Nonlinear Optical (NLO) Properties | The hydrazone backbone enhances molecular nonlinearity; substituting different groups alters the energy gap and improves charge transference. | acs.org |

Furthermore, computational models are crucial for understanding the tautomeric equilibrium of thiazole compounds. For 4-(Aminomethyl)-1,3-thiazol-2-ol, there is a potential tautomerism with 4-(aminomethyl)thiazol-2(3H)-one. DFT calculations can predict the relative stabilities of these tautomers in different solvent environments, which is critical as their reactivity and biological activity can differ significantly. While experimental studies often identify the predominant tautomer, computational analysis provides the energetic rationale for this preference.

Emerging Research Applications and Future Directions

Aminomethyl Thiazole (B1198619) Scaffolds in Neurodegenerative Disease Research (e.g., Parkinson's Disease)

The global prevalence of neurodegenerative disorders such as Parkinson's and Alzheimer's disease is on the rise, and current therapeutic options primarily offer symptomatic relief and are often accompanied by undesirable side effects. nih.gov This has created an urgent need for the development of more effective and less toxic treatment modalities. nih.gov In this context, 1,3-thiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. nih.gov

Recent studies have focused on the potential of novel thiazole compounds in the management of these debilitating conditions. For instance, a 2024 study investigated twelve new thiazole derivatives for their efficacy in treating neurodegenerative disorders by evaluating their inhibitory effects on key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs). nih.gov Notably, some of these compounds demonstrated significant AChE inhibitory activity, suggesting their potential as a foundation for developing new drugs for Parkinson's and Alzheimer's diseases. nih.gov The 2-aminothiazole (B372263) scaffold, in particular, has been identified as a promising structure in medicinal chemistry for its potential in treating neurodegenerative conditions, including prion diseases. nih.govmdpi.com A growing body of evidence suggests a common link between various neurodegenerative disorders, including Alzheimer's, Parkinson's, and Creutzfeldt-Jakob disease, involving the misfolding of proteins. nih.gov

Role as Advanced Organic Synthesis Intermediates (e.g., Sulfur Transfer Agents for Thiol Synthesis)

Beyond their direct therapeutic applications, aminomethyl thiazole derivatives serve as valuable intermediates in advanced organic synthesis. One notable application is their use as sulfur transfer agents in the preparation of thiols. A novel and environmentally friendly process has been described for the synthesis of highly pure linear alkanethiols and alpha,omega-alkanedithiols. nih.gov This method utilizes a sequential alkylation of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, followed by ring closure to yield the corresponding alkanethiol derivative under mild conditions. nih.gov The process is efficient, with the final products being easily separated by a simple extraction, and the intermediate thiazolium quaternary salts can be isolated in high yields, providing an odorless, stable form of the thiols. nih.govnih.gov

Thiol synthesis is a critical process in organic chemistry, with thiols being important compounds in various fields, including materials science. nih.govyoutube.com Traditional methods for thiol synthesis often require purification steps like distillation or column chromatography. nih.gov The use of thiazole-based sulfur transfer agents offers a more streamlined and efficient alternative. nih.gov

Design and Synthesis of Multi-Target Ligands Based on the Thiazole Scaffold

The complexity of many diseases, including cancer and neurodegenerative disorders, often involves multiple biological targets. nih.govrsc.org This has led to the development of multi-target-directed ligands (MTDLs) as a modern therapeutic approach. nih.gov The thiazole scaffold has proven to be a versatile platform for the design and synthesis of such multi-target agents. nih.govrsc.orgfrontiersin.org

In the context of Alzheimer's disease, which is characterized by multiple pathological factors like low neurotransmitter levels, inflammation, and protein aggregation, a thiazolidinedione-thiazole-based framework has been used to create new hybrid compounds. nih.gov These compounds are designed to have a balanced, moderate inhibitory potential against several targets, including those involved in cholinergic deficit and neuroinflammation. nih.gov Similarly, in cancer research, the deregulation of multiple protein kinases is a key factor in tumor development and metastasis. rsc.org This has driven the design of thiazole-based derivatives that can act as multi-targeting kinase inhibitors. rsc.org For example, new derivatives integrating a pyrazoline nucleus with thieno-thiazole or dihydrothiazolo-thiazole scaffolds have been synthesized and shown to inhibit multiple kinases like EGFR, VEGFR-2, and BRAF^V600E^. rsc.org

The rational design of these multi-target ligands often involves in silico approaches, such as molecular docking, to predict the binding affinity of the designed molecules to their respective targets. acs.orgnih.gov This computational analysis helps in identifying promising candidates for synthesis and further biological evaluation. acs.orgnih.gov

Exploration of Novel Biological Activities and Therapeutic Applications

The thiazole nucleus is a fundamental component of numerous biologically active compounds, leading to a wide spectrum of therapeutic applications. nih.gov Researchers are continuously exploring novel biological activities of thiazole derivatives, expanding their potential use in medicine. nih.govnih.gov

Thiazole-containing compounds have demonstrated a remarkable range of pharmacological effects, including:

Anticancer: Thiazole derivatives have been extensively investigated as potential anticancer agents, targeting various mechanisms involved in cancer progression. nih.govnih.gov The 2-aminothiazole scaffold is a key component of clinically approved anticancer drugs like Dasatinib and Alpelisib. nih.gov

Antimicrobial: The thiazole ring is present in antibiotics like Sulfathiazole and has been incorporated into new derivatives with potent antibacterial and antifungal properties. nih.govresearchgate.net

Anti-inflammatory: Thiazole derivatives have shown promise as anti-inflammatory agents. researchgate.net

Antiviral: The antiviral drug Ritonavir contains a thiazole moiety, highlighting the potential of this scaffold in antiviral drug discovery. nih.gov

Anticonvulsant: Research has indicated that certain thiazole derivatives possess anticonvulsant properties. nih.gov

The exploration of new applications is often driven by the synthesis of novel derivatives and their subsequent biological screening. For instance, new series of thiazole-based compounds are continually being synthesized and evaluated for their antiproliferative, antioxidant, and antibacterial properties. frontiersin.org

Challenges and Opportunities in Aminomethyl Thiazole Research and Development

While the aminomethyl thiazole scaffold holds immense promise, its research and development are not without challenges. A significant hurdle is the need for efficient and environmentally friendly synthetic methods. nih.gov Traditional synthesis routes often involve hazardous reagents and produce considerable waste. nih.gov However, this challenge also presents an opportunity for the development of "green" synthesis methodologies, such as those utilizing microwave irradiation, ultrasound, and non-toxic catalysts, which can offer advantages in terms of scalability, cost-effectiveness, and simpler purification processes. nih.gov

Another challenge lies in overcoming drug resistance, a major issue in cancer therapy. nih.gov The development of novel aminomethyl thiazole derivatives that can circumvent resistance mechanisms is a key area of research. nih.gov This involves designing molecules that can target multiple pathways or have novel mechanisms of action.

Despite these challenges, the opportunities in aminomethyl thiazole research are vast. The versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce toxicity. nih.gov The continued exploration of this scaffold is likely to lead to the discovery of new therapeutic agents for a wide range of diseases.

Future Research Perspectives and Rational Design Strategies for Enhanced Efficacy and Selectivity

The future of aminomethyl thiazole research will likely focus on the rational design of new derivatives with improved efficacy and selectivity. frontiersin.orgacs.orgnih.gov This will involve a multidisciplinary approach that combines computational modeling with synthetic chemistry and biological evaluation.

Key future research perspectives include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how structural modifications to the thiazole scaffold influence biological activity. frontiersin.org This knowledge can guide the design of more potent and selective compounds.

Computational Modeling: In silico tools like molecular docking and molecular dynamics simulations will continue to play a vital role in predicting the binding of thiazole derivatives to their biological targets, thereby streamlining the drug discovery process. frontiersin.orgnih.gov

Targeted Drug Delivery: The development of strategies to deliver aminomethyl thiazole-based drugs specifically to their site of action could enhance their therapeutic index and minimize off-target effects.

Green Synthesis: A continued focus on developing sustainable and environmentally friendly synthetic methods for thiazole derivatives is essential. nih.gov

By leveraging these advanced strategies, researchers can unlock the full therapeutic potential of the aminomethyl thiazole scaffold and develop novel drugs to address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.